4-Fluoroaniline
Overview
Description
4-Fluoroaniline is an organofluorine compound with the chemical formula C6H6FN . It is a colorless liquid and one of the three isomers of fluoroaniline. This compound is widely used as a precursor in various applications, including medicinal chemistry and the production of fungicides and fentanyl analogues .
Mechanism of Action
Target of Action
4-Fluoroaniline is an organofluorine compound that is used as a precursor to various potential and real applications . It is a common building block in medicinal chemistry and related fields . For example, it is a precursor to the fungicide fluoroimide or the fentanyl analogue parafluorofentanyl . .
Mode of Action
It is known that this compound can be prepared by the hydrogenation of 4-nitrofluorobenzene . This suggests that it may interact with its targets through a reduction mechanism.
Result of Action
It is known that this compound is used as a precursor in the synthesis of various compounds, suggesting that its action results in the formation of these compounds .
Action Environment
It is known that this compound is a colorless liquid with a density of 11725 g/cm^3 at 25 °C . This suggests that its physical properties, and therefore its action, efficacy, and stability, may be influenced by temperature and other environmental factors.
Biochemical Analysis
Biochemical Properties
4-Fluoroaniline is a common building block in medicinal chemistry and related fields . It is used as a precursor to the fungicide fluoroimide or the fentanyl analogue parafluorofentanyl . It has also been evaluated for the production of ligands for homogeneous catalysis .
Cellular Effects
It is known that the compound can be metabolized under aerobic conditions .
Molecular Mechanism
It is known that it can be prepared by the hydrogenation of 4-nitrofluorobenzene .
Temporal Effects in Laboratory Settings
It is known that the compound can be degraded by a bacterium from the Ralstonia genus .
Dosage Effects in Animal Models
It is known that the compound has a LC50 value of 3.2 mg/L to Daphnia magna during a 48hr exposure .
Metabolic Pathways
It is known that the compound can be transformed to 4-fluorocatechol, which is further mineralized by a meta-cleavage pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoroaniline can be synthesized through the hydrogenation of 4-nitrofluorobenzene. This process involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of a catalyst, such as palladium on carbon .
Industrial Production Methods
In industrial settings, this compound is typically produced via the nitrobenzene method, which involves deoxygenation, hydrogenation, and fluorination steps .
Chemical Reactions Analysis
Types of Reactions
4-Fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluoronitrobenzene.
Reduction: It can be reduced to form this compound from 4-nitrofluorobenzene.
Substitution: It can participate in nucleophilic substitution reactions to form derivatives like 4-fluoroacetanilide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium on carbon catalyst is commonly used.
Substitution: Acetic anhydride and bromine are used for acetylation and bromination reactions, respectively.
Major Products
Oxidation: 4-Fluoronitrobenzene
Reduction: this compound
Substitution: 4-Fluoroacetanilide and its derivatives
Scientific Research Applications
4-Fluoroaniline is extensively used in scientific research due to its versatility:
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor for the synthesis of drugs like fluoroimide and parafluorofentanyl.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroaniline
- 3-Fluoroaniline
- 4-Chloroaniline
- 4-Trifluoromethylaniline
Uniqueness
4-Fluoroaniline is unique due to its specific position of the fluorine atom on the benzene ring, which influences its reactivity and the types of reactions it undergoes. This positional isomerism allows for distinct applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
4-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZCOLNOCZKSDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
Record name | 4-FLUOROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3503 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022027 | |
Record name | 4-Fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-fluoroaniline is a light-colored oily liquid. Mixture of three isomers. Insoluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Pale yellow liquid; [HSDB] Light gold colored liquid; [MSDSonline] | |
Record name | 4-FLUOROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3503 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Fluoroaniline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3299 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
358.7 °F at 760 mmHg (USCG, 1999), 188 °C | |
Record name | 4-FLUOROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3503 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-FLUOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
165 °F (USCG, 1999), 74 °C | |
Record name | 4-FLUOROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3503 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Fluoroaniline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3299 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 33 g/L at 20 °C, Soluble in ethanol and ether; slightly soluble in chloroform | |
Record name | 4-FLUOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1725 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1725 at 20 °C/4 °C | |
Record name | 4-FLUOROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3503 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-FLUOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.0 [mmHg], 0.75 mm Hg (1 hectoPa) at 20 °C | |
Record name | 4-Fluoroaniline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3299 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 4-FLUOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, Pale yellow liquid | |
CAS No. |
371-40-4; 87686-42-8, 371-40-4 | |
Record name | 4-FLUOROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3503 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Fluoroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=371-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-FLUOROANILINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.123 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-FLUOROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60HI1G076Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-FLUOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
30.6 °F (USCG, 1999), -1.9 °C | |
Record name | 4-FLUOROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3503 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-FLUOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Fluoroaniline?
A1: this compound has the molecular formula C6H6FN and a molecular weight of 111.12 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently employ FTIR, FT-Raman, and SERS for vibrational analysis of this compound. [] These techniques provide insights into the molecule's structure and bonding. NMR spectroscopy, particularly 19F-NMR, is also invaluable for identifying and quantifying this compound and its metabolites in biological samples. [, , , ]
Q3: How does the fluorine atom influence the properties of this compound?
A3: The introduction of fluorine at the para position significantly impacts the electronic distribution and reactivity of the aniline molecule. Studies using EPR and zero field ODMR techniques revealed that the fluorine atom contributes to the distortion of the molecule into an antiquinoid form in its excited triplet state. [] This distortion influences its photophysical and photochemical properties.
Q4: What are common starting materials for the synthesis of this compound?
A4: this compound can be synthesized from various starting materials, including fluorobenzene [] and p-chloronitrobenzene. [] Another approach involves the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene, employing catalysts like Pd-Fe/TiO2 for enhanced efficiency. []
Q5: Can you describe an efficient method for oxidizing this compound to 4-Fluoroazobenzene?
A5: An improved method utilizes K3Fe(CN)6/KOH with 2,4,6-tri-tert-butylphenol as a catalyst for the oxidation of this compound to 4-Fluoroazobenzene. [] This method offers a rapid and efficient route for 4-Fluoroazobenzene synthesis.
Q6: What is the significance of borazine formation from this compound and how is it studied?
A6: The reaction of this compound with boron trichloride leads to the formation of B,B′,B′′-trichloro-N,N′,N′′-tri(p-fluorophenyl)borazine, a precursor for hybrid graphene-boron nitride nanostructures used in chemical vapor deposition. The mechanism of this reaction, involving the formation of reactive intermediates like anilinodichloroborane, has been extensively studied using NMR spectroscopy, X-ray crystallography, and computational methods. []
Q7: Can you describe the use of this compound in perovskite solar cells?
A8: this compound serves as an effective nondestructive passivating agent in perovskite solar cell fabrication. [] Its conjugated amine and para-fluoro substituent contribute to its nondestructive nature. [] When applied through a hot vapor assisted colloidal process, it forms a protective layer, enhancing stability and optoelectronic properties, ultimately improving the solar cell's performance. []
Q8: How is this compound metabolized in rats?
A9: In rats, this compound undergoes both ortho- and para-hydroxylation. [] Ortho-hydroxylation leads to the formation of 2-amino-5-fluorophenylsulphate as the major metabolite. [] Para-hydroxylation results in defluorination, producing 4-acetamidophenol (paracetamol) and its conjugates. []
Q9: What are the metabolic differences between this compound and 4-Fluoroacetanilide in rats?
A10: While both compounds share similar metabolic pathways, 4-Fluoroacetanilide primarily undergoes N-deacetylation to this compound before further metabolism. [] This highlights the role of N-acetylation in influencing the metabolic fate of aniline derivatives.
Q10: How is this compound metabolized in earthworms?
A11: Earthworms primarily metabolize this compound through conjugation reactions, forming N-β-glucoside and γ-glutamyl conjugates as the major metabolites. [] This metabolism appears to be independent of gut microflora, highlighting the earthworm's inherent detoxification mechanisms. []
Q11: What analytical techniques are used to determine this compound exposure in biological monitoring?
A12: Biological monitoring of this compound exposure primarily involves the determination of its urinary metabolite, 2-amino-4-chloro-5-fluorophenol sulfate (CFA-S). [] This method provides insights into recent exposure levels. For longer-term monitoring, the analysis of this compound adducts bound to hemoglobin (Hb) is more reliable. []
Q12: What are the advantages and limitations of using urinary CFA-S versus Hb adducts for biological monitoring of this compound exposure?
A13: Urinary CFA-S measurement is a sensitive method for detecting recent exposure but has limitations in assessing intermittent exposures due to its rapid elimination from the body. [] Hb adduct analysis, on the other hand, provides a more reliable assessment of cumulative exposure over a longer timeframe due to the stability of Hb adducts. []
Q13: How is HPLC-MS/MS employed in the analysis of this compound?
A14: HPLC-MS/MS is a powerful technique for quantifying this compound and its related genotoxic impurities in pharmaceutical substances like Gefitinib. [, ] This method allows for sensitive and selective detection of these impurities at trace levels, ensuring drug safety and quality control.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.